N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
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Overview
Description
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline. This intermediate is then reacted with 4-ethylbenzoyl chloride under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its specific substitution pattern and the presence of both a benzoxazole ring and an ethylbenzamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H16Cl2N2O2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-2-13-3-5-14(6-4-13)21(27)25-16-8-9-18(24)17(12-16)22-26-19-11-15(23)7-10-20(19)28-22/h3-12H,2H2,1H3,(H,25,27) |
InChI Key |
YIIFZNAWORAQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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